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Abstract

This technical guide details the origin and development of (Rac)-DNDI-8219, a promising
antileishmanial agent derived from a library of pretomanid analogues. Pretomanid, a
nitroimidazooxazine, is a crucial component of novel treatment regimens for multidrug-resistant
tuberculosis. The journey from a class of antitubercular compounds to a lead candidate for
visceral leishmaniasis highlights a successful drug repositioning and optimization effort. This
document provides a comprehensive overview of the discovery, synthesis, mechanism of
action, and preclinical evaluation of (Rac)-DNDI-8219, designed to serve as a resource for
researchers in infectious disease drug discovery.

Introduction: The Pretomanid Scaffold and
Analogue Development

Pretomanid (PA-824) is a bicyclic nitroimidazole with potent bactericidal activity against
Mycobacterium tuberculosis, including drug-resistant strains.[1][2] Its unique mode of action,
which involves reductive activation within the mycobacterium to generate reactive nitrogen
species, has made it a cornerstone of new anti-tuberculosis therapies.[1] The success of
pretomanid spurred extensive research into its analogues to improve efficacy, safety, and
pharmacokinetic properties, and to explore its potential against other pathogens.[3]
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These structure-activity relationship (SAR) studies led to the creation of large libraries of
pretomanid analogues with modifications at various positions of the nitroimidazooxazine core.
[3] One such library, comprising approximately 900 compounds, was screened for activity
against other neglected tropical diseases, including visceral leishmaniasis (VL), a parasitic
disease caused by Leishmania species.[3]

Discovery of (Rac)-DNDI-8219: From a Tuberculosis
Library to a Leishmaniasis Lead

The screening of the pretomanid analogue library against Leishmania donovani, the causative
agent of VL, identified several hits with promising activity.[3] Further optimization and extensive
SAR studies led to the identification of (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-
dihydro-5H-imidazo[2,1-b][4][5]oxazine, designated as DNDI-8219, as a lead candidate.[3] The
racemic mixture of this compound is referred to as (Rac)-DNDI-8219.

The key structural difference between pretomanid and DNDI-8219 lies in the side chain
attached to the C-6 position of the imidazooxazine core. While pretomanid features a 4-
(trifluoromethoxy)benzyl ether linkage, DNDI-8219 possesses a 4-(trifluoromethoxy)phenoxy
ether linkage. This seemingly minor modification resulted in a significant improvement in
antileishmanial potency and other desirable drug-like properties.[3]

Synthesis and Physicochemical Properties

The synthesis of (Rac)-DNDI-8219 involves a multi-step process starting from readily available
precursors. A key intermediate is the racemic alcohol, (+)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]
[4][5]oxazin-6-0l. The final step is the coupling of this alcohol with the corresponding phenol via
a Mitsunobu reaction.

Quantitative Data Summary

The following tables summarize the key quantitative data for (Rac)-DNDI-8219 in comparison
to other relevant compounds.

Table 1: In Vitro Activity of DNDI-8219 and Analogues against Leishmania species|3]
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L. donovani (amastigote)

L. infantum (amastigote)

Compound IC50 (uM) IC50 (uM)
(Rac)-DNDI-8219 0.35 0.60
Pretomanid >25 >25
Miltefosine 1.80 3.50

Table 2: In Vitro Profile of DNDI-8219[3]

Parameter Value
Aqueous Solubility (pH 7.4) 12 pg/mL
Human Microsomal Stability (t¥%) >60 min
Mouse Microsomal Stability (t%2) >60 min
hERG IC50 >30 uM

Table 3: In Vivo Efficacy of DNDI-8219 in a Hamster Model of Visceral Leishmaniasis (L.

infantum)[3]

Dose (mg/kg, oral, twice
Treatment Group

% Parasite Clearance

daily for 10 days) (Liver)
(Rac)-DNDI-8219 25 >97%
Miltefosine 20 99%

Experimental Protocols
Synthesis of (Rac)-2-nitro-6-[4-

(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-

b][4][5]oxazine ((Rac)-DNDI-8219)

This protocol is based on the general methodology for the synthesis of similar analogues

described in the literature.[3]

© 2025 BenchChem. All rights reserved. 3/9

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5867678/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5867678/
https://www.benchchem.com/product/b12416133?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5867678/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12416133?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Step 1: Synthesis of (x)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][4][5]oxazin-6-o0l

The synthesis of the chiral alcohol precursor has been reported previously.[1] The racemic
version can be synthesized following a similar route, starting from achiral precursors.

Step 2: Mitsunobu Reaction for Ether Synthesis

e To a solution of ()-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][4][5]oxazin-6-0l (1 equivalent) and
4-(trifluoromethoxy)phenol (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, add
triphenylphosphine (1.5 equivalents).

» Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5
equivalents) dropwise to the cooled solution.

o Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring
the reaction progress by thin-layer chromatography (TLC).

e Upon completion, concentrate the reaction mixture under reduced pressure.

 Purify the crude product by column chromatography on silica gel using an appropriate eluent
system (e.g., a gradient of ethyl acetate in hexanes) to yield (Rac)-DNDI-8219.

In Vitro Leishmania donovani Amastigote Susceptibility
Assay[6][7]

e Culture murine macrophages (e.g., J774A.1 cell line) in a 96-well plate and allow them to
adhere.

« Infect the macrophages with L. donovani promastigotes at a parasite-to-macrophage ratio of
approximately 10:1.

 Incubate the infected cells for 24 hours to allow for phagocytosis and transformation of
promastigotes into amastigotes.

» Remove the extracellular promastigotes by washing.
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o Add serial dilutions of the test compounds (e.g., DNDI-8219) to the infected macrophages
and incubate for 72 hours.

e Fix and stain the cells with Giemsa stain.
e Determine the number of amastigotes per 100 macrophages by light microscopy.

o Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite
inhibition against the drug concentration.

In Vivo Efficacy in the Hamster Model of Visceral

Leishmaniasis[8][9]

« Infect golden hamsters (Mesocricetus auratus) intracardially with L. infantum or L. donovani
amastigotes.

» Allow the infection to establish for a predetermined period (e.g., 28 days).

o Administer the test compound (e.g., DNDI-8219) orally twice daily for 10 consecutive days. A
vehicle control group and a positive control group (e.g., miltefosine) should be included.

» At the end of the treatment period, euthanize the animals and collect the liver and spleen.

o Determine the parasite burden in the organs by stamping tissue sections onto slides,
followed by Giemsa staining and microscopic counting of amastigotes. The results are
typically expressed in Leishman-Donovan Units (LDU).

o Calculate the percentage of parasite clearance by comparing the LDU of the treated groups
to the vehicle control group.

Mechanism of Action and Signaling Pathways

Similar to other nitroimidazoles, DNDI-8219 is a prodrug that requires reductive activation
within the parasite to exert its cytotoxic effects. In Leishmania, this bioactivation is primarily
mediated by a type | nitroreductase (NTR).[6] The reduction of the nitro group on the imidazole
ring generates a series of reactive nitrogen species, including nitroso and hydroxylamine
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derivatives, which are highly toxic to the parasite. These reactive intermediates can cause
widespread damage to cellular macromolecules, leading to parasite death.
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Caption: Bioactivation pathway of (Rac)-DNDI-8219 in Leishmania.

Experimental and Drug Discovery Workflow

The development of DNDI-8219 followed a structured drug discovery pipeline, starting from a
large compound library and progressing through several stages of screening and optimization.
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Caption: Drug discovery workflow for the identification of DNDI-8219.
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Conclusion

The discovery of (Rac)-DNDI-8219 is a testament to the value of exploring existing compound
libraries for new therapeutic applications. Originating from a research program focused on
tuberculosis, this pretomanid analogue has emerged as a potent and promising preclinical
candidate for the treatment of visceral leishmaniasis. Its favorable in vitro profile and excellent
in vivo efficacy in stringent animal models warrant further development. This technical guide
provides a foundational resource for scientists and researchers working on the development of
novel antileishmanial agents and highlights the potential of the nitroimidazooxazine scaffold
beyond its application in tuberculosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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